![molecular formula C8H6N2O3 B1630041 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 420137-33-3](/img/structure/B1630041.png)
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid
Overview
Description
5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is a white or colorless solid that is highly soluble in water and other polar solvents .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Therapeutic Potential
Imidazole-containing compounds, such as 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid, have shown a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .
Antibacterial and Antimycobacterial Activities
The derivatives of 1,3-diazole, a class of compounds that includes 5-Hydroxy-1H-benzo[d]imidazole-2-carboxylic acid, show different biological activities such as antibacterial and antimycobacterial activities .
Anti-inflammatory and Antitumor Activities
Imidazole derivatives also exhibit anti-inflammatory and antitumor activities, making them valuable in the development of new therapeutic agents .
Antidiabetic and Anti-allergic Activities
These compounds have been reported to have antidiabetic and anti-allergic properties, further expanding their potential applications in medical treatments .
Antipyretic and Antiviral Activities
The antipyretic and antiviral activities of imidazole derivatives make them useful in the treatment of fever and viral infections .
Antioxidant and Anti-amoebic Activities
Imidazole derivatives have been found to possess antioxidant and anti-amoebic activities, which can be beneficial in the treatment of oxidative stress-related conditions and amoebic infections .
Antihelmintic and Antifungal Activities
These compounds have also shown antihelmintic and antifungal activities, making them potential candidates for the treatment of helminthic and fungal infections .
Ulcerogenic Activities
Imidazole derivatives have been reported to have ulcerogenic activities, suggesting their potential use in the treatment of ulcers .
Mechanism of Action
Target of Action
Imidazole derivatives, which include this compound, are known to interact with a broad range of targets due to their versatile chemical and biological properties . They have been reported to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . For example, some imidazole derivatives have been found to block signal reception at the level of certain receptors, leading to a reduced transcription of specific genes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can impact their bioavailability .
Result of Action
Some imidazole derivatives have been reported to induce cell cycle arrest and apoptosis in certain cancer cells .
Action Environment
It’s worth noting that the synthesis of imidazole derivatives can often be performed under solvent-free conditions, which may have implications for their environmental stability .
properties
IUPAC Name |
6-hydroxy-1H-benzimidazole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c11-4-1-2-5-6(3-4)10-7(9-5)8(12)13/h1-3,11H,(H,9,10)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTSCJPTZMFBBEG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)NC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625138 | |
Record name | 6-Hydroxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
420137-33-3 | |
Record name | 6-Hydroxy-1H-benzimidazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20625138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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